molecular formula C17H19Br2NO B1682079 SKF 83566 hydrobromide CAS No. 108179-91-5

SKF 83566 hydrobromide

Cat. No. B1682079
M. Wt: 413.1 g/mol
InChI Key: SDQJYYGODYRPBR-UHFFFAOYSA-N
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Description

SKF 83566 hydrobromide is a potent, selective D1-like dopamine receptor antagonist . It is also a weaker competitive antagonist at the vascular 5-HT2 receptor . SKF 83566 is a competitive dopamine transporter (DAT) inhibitor .


Molecular Structure Analysis

The molecular formula of SKF 83566 hydrobromide is C17H19Br2NO . The chemical name is 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide .


Chemical Reactions Analysis

SKF 83566 hydrobromide is a potent and selective D1-like dopamine receptor antagonist . It also displays selective inhibition of adenylyl cyclase 2 (AC2), and is inactive against AC1 or AC5 .


Physical And Chemical Properties Analysis

The molecular weight of SKF 83566 hydrobromide is 413.15 g/mol . It is soluble in water to 5 mM, in ethanol to 25 mM, and in DMSO to 100 mM .

Scientific Research Applications

1. Neuropharmacology and Psychiatric Research

SKF 83566 hydrobromide, as a D1 receptor antagonist, has been utilized in neuropharmacological studies to understand its effects on the brain, particularly related to psychiatric conditions. For instance, Coppa-Hopman, Galle, and Pimkine (2009) demonstrated that administering SKF 83566 in rats inhibited long-term potentiation in the medial prefrontal cortex, suggesting its importance in studying conditions like schizophrenia and drug addiction where hypodopaminergic conditions in the prefrontal cortex are linked to psychiatric symptomatology (Coppa-Hopman, Galle, & Pimkine, 2009).

2. Dopamine Receptor Studies

Research involving SKF 83566 has significantly contributed to understanding dopamine receptor functions. For example, Olarte-Sánchez et al. (2013) used SKF 83566 in their study on rats to assess the effects of a D1-like dopamine receptor antagonist on performance under progressive ratio schedules, offering insights into the role of dopamine receptors in reinforcing behavior (Olarte-Sánchez et al., 2013).

3. Modulation of Adenylyl Cyclase Activity

In the field of molecular pharmacology, SKF 83566 has been identified as a selective inhibitor of Adenylyl Cyclase 2 (AC2), a finding by Conley et al. (2013). This discovery is pivotal for the therapeutic targeting of AC isoforms in various physiological processes and diseases (Conley et al., 2013).

4. Neuroprotection Studies

Research on SKF 83566 has also delved into its neuroprotective properties. Noh and Gwag (1997) found that treatment with SKF 83566 attenuated oxidative neuronal necrosis in mouse cortical cell cultures, providing a potential therapeutic approach for neurodegenerative diseases linked to oxidative stress (Noh & Gwag, 1997).

5. Exploration of Dopamine-Related Behaviors

In behavioral pharmacology, SKF 83566 has been used to study dopamine-related behaviors. For instance, Fritts, Mueller, and Morris (1997) utilized SKF 83566 to examine its effects on amphetamine-induced locomotor stereotypy in rats, indicating the importance of D1 receptors in modulating certain behavioral patterns (Fritts, Mueller, & Morris, 1997).

properties

IUPAC Name

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJYYGODYRPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042606
Record name SKF 83566 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF 83566 hydrobromide

CAS RN

108179-91-5
Record name 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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